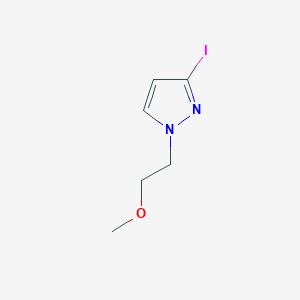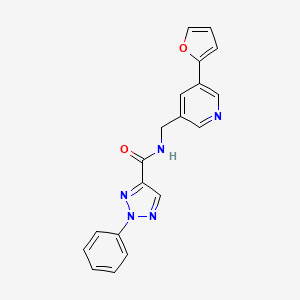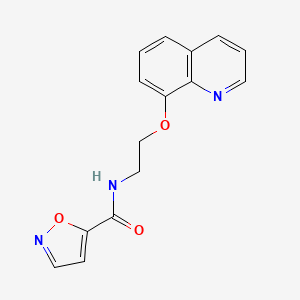
3-iodo-1-(2-methoxyethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-1-(2-methoxyethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms and two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
3-iodo-1-(2-methoxyethyl)-1H-pyrazole has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In addition, it has been studied for its potential use as a fluorescent probe for imaging applications. Furthermore, this compound has been investigated for its potential use in the synthesis of other organic compounds due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole is not fully understood, but it is believed to be related to its ability to interact with specific biological targets. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the suppression of disease processes. In addition, it has been shown to exhibit antimicrobial and anti-inflammatory properties, which may be related to its ability to interact with specific cellular targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole are dependent on the specific biological targets that it interacts with. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines, which may be related to its ability to inhibit the activity of certain enzymes and receptors. In addition, it has been shown to exhibit anti-inflammatory and antimicrobial properties, which may be related to its ability to interact with specific cellular targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-iodo-1-(2-methoxyethyl)-1H-pyrazole in lab experiments is its unique reactivity, which makes it a useful building block for the synthesis of other organic compounds. In addition, its potential applications in medicinal chemistry and imaging make it a valuable tool for scientific research. However, one limitation of using this compound is its relatively low yield and purity, which can make it challenging to work with in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for the research of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of various diseases. In addition, its potential use as a fluorescent probe for imaging applications could be explored further. Furthermore, its unique reactivity could be leveraged to synthesize other organic compounds with novel properties. Finally, more research could be conducted to better understand the mechanism of action and specific biological targets of this compound.
Synthesemethoden
The synthesis of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole involves the reaction of 2-methoxyethylhydrazine with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, after which the product is obtained through simple workup procedures. The yield of the product is typically around 60-70%, and the purity can be improved through recrystallization.
Eigenschaften
IUPAC Name |
3-iodo-1-(2-methoxyethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHFGNSOQYYHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-(2-methoxyethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2458982.png)



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2458986.png)
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/no-structure.png)



![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)

![2-(7-Methoxy-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458999.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2459001.png)